GePhos1 GePhos1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16604872
InChI: InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1
SMILES:
Molecular Formula: C63H75ClFN7O13
Molecular Weight: 1192.8 g/mol

GePhos1

CAS No.:

Cat. No.: VC16604872

Molecular Formula: C63H75ClFN7O13

Molecular Weight: 1192.8 g/mol

* For research use only. Not for human or veterinary use.

GePhos1 -

Specification

Molecular Formula C63H75ClFN7O13
Molecular Weight 1192.8 g/mol
IUPAC Name [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropyl]amino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Standard InChI InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1
Standard InChI Key WZGZVHMLXIWLRW-XJMRKHOFSA-N
Isomeric SMILES CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC
Canonical SMILES CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

GePhos1’s molecular architecture comprises a gefitinib-derived EGFR-binding domain linked to a phosphatase-recruiting module via a polyethylene glycol (PEG)-based spacer. Key properties include:

PropertyValue
Molecular FormulaC₆₃H₇₅ClFN₇O₁₃
Molecular Weight1,192.8 g/mol
MechanismPhosphorylation-targeting chimera (PhosTAC)
TargetEpidermal growth factor receptor (EGFR)
SolubilityOptimized for cellular uptake

The IUPAC name, [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin..., reflects its complex heterocyclic core.

Mechanism of Action

Dual Inhibition Strategy

GePhos1 operates through two synergistic mechanisms:

  • Occupancy-driven inhibition: The gefitinib moiety binds EGFR’s kinase domain, preventing ATP access .

  • Event-driven dephosphorylation: A recruited phosphatase (e.g., PTP1B) hydrolyzes phosphate groups at EGFR’s C-terminal tyrosines (Y1068, Y1172, Y1197), disrupting docking sites for GRB2 and other adaptors .

This combination reduces EGFR’s half-life by 40% compared to gefitinib alone, as dephosphorylation accelerates receptor internalization and degradation .

Phosphorylation Site Specificity

Quantitative mass spectrometry identified four EGFR residues dephosphorylated by GePhos1:

  • Y1068: Critical for RAS/MAPK pathway activation.

  • Y1172: Mediates PI3K/AKT signaling.

  • Y1197: Linked to STAT3 recruitment.

  • Y845: A Src-dependent autophosphorylation site .

Dephosphorylation at these sites occurs with a half-maximum efficacy (DpC₅₀) of 13 nM in HeLa cells, surpassing gefitinib’s inhibition potency beyond 100 nM .

Research Findings

Downstream Signaling Modulation

Phosphoproteomic profiling revealed GePhos1’s broad impact on 116 kinases, including:

  • STAT3 pY705: Reduced by 78% (vs. 52% with gefitinib) .

  • SHC pY239/240: Turnover accelerated by 3-fold .

  • EIF4EBP1 pS85: Selectively suppressed, impairing cap-dependent translation .

Notably, GePhos1 spares RIPK2 pS363—a known off-target of gefitinib—highlighting its improved selectivity .

Cellular Effects

In EGFR-overexpressing cancer cells:

  • Apoptosis induction: Caspase-3 activity increases 4.2-fold after 72-hour treatment .

  • Viability reduction: IC₅₀ values range from 50–120 nM across NSCLC and glioblastoma lines .

  • Prolonged efficacy: Effects persist for 48 hours post-washout, unlike gefitinib’s transient action .

Comparative Analysis with Gefitinib

ParameterGePhos1Gefitinib
MechanismDual occupancy + event-drivenOccupancy-driven
EGFR pY1197 suppression92% at 100 nM85% at 100 nM
Off-target effectsMinimal on STE kinase familyInhibits STE kinases (e.g., PAK4)
EIF4EBP1 modulationYes (pS85/pS86)No

GePhos1’s unique dephosphorylation of EIF4EBP1 and ULK1 pS330 suggests advantages in suppressing tumor metabolism and autophagy .

Future Directions

  • Structural optimization: Reducing molecular weight (<900 Da) to enhance blood-brain barrier penetration.

  • Combination therapies: Pairing with immune checkpoint inhibitors to exploit PhosTAC-induced antigen presentation .

  • Mutant EGFR targeting: Developing covalent variants for L858R/T790M resistance mutations .

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